molecular formula C28H31N5O5S B2995108 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 452087-75-1

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2995108
CAS No.: 452087-75-1
M. Wt: 549.65
InChI Key: UMZUPYCVCKYHJO-UHFFFAOYSA-N
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Description

The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative, a class of bicyclic heterocycles where a thiophene ring is fused to a pyrimidine ring. This scaffold is a bioisostere of purines, enabling interactions with enzymes and receptors involved in critical processes like cell proliferation and inflammation . The compound features a piperazine moiety at position 4, a methyl group at position 5, and a carboxamide group linked to a 3,4,5-trimethoxyphenyl ring at position 4. These substitutions are strategically designed to modulate pharmacokinetic properties and enhance target binding, particularly in oncology and infectious disease contexts .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5S/c1-17-23-26(33-12-10-32(11-13-33)19-8-6-7-9-20(19)35-2)29-16-30-28(23)39-25(17)27(34)31-18-14-21(36-3)24(38-5)22(15-18)37-4/h6-9,14-16H,10-13H2,1-5H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZUPYCVCKYHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This can have significant effects on various physiological processes and conditions.

Biological Activity

The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C24H29N5O3S
  • Molecular Weight : 439.58 g/mol
  • Structural Features : The compound features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and methoxy groups, which are known to influence biological activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Studies suggest that derivatives of piperazine compounds can modulate serotonin receptors, particularly the 5-HT2A and 5-HT3 receptors, which are implicated in mood regulation. The presence of the methoxyphenyl group may enhance receptor affinity and selectivity .
  • Antinociceptive Activity : In animal models, compounds similar to this one have shown significant antinociceptive effects. The mechanism is believed to involve the modulation of pain pathways through serotonin receptor interactions .
  • Neuroprotective Properties : Some studies have indicated that thieno[2,3-d]pyrimidine derivatives possess neuroprotective effects against oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases .

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems:

  • Serotonin Receptors : The piperazine moiety allows for binding to serotonin receptors (5-HT1A, 5-HT2A), influencing mood and pain perception.
  • Dopamine Receptors : Some derivatives have shown affinity for dopamine receptors, which may contribute to their antidepressant effects.

Case Studies

StudyFindingsReference
Study on Antidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models through modulation of serotonin pathways.
Investigation of Antinociceptive EffectsObserved pain relief comparable to standard analgesics in tail-flick tests.
Neuroprotection StudyShowed protective effects against neuronal cell death induced by glutamate toxicity.

Comparison with Similar Compounds

Research Findings and Implications

  • Receptor Binding: Piperazine-linked derivatives interact with dopamine and serotonin receptors, but the 2-methoxyphenyl group in the target compound may shift selectivity toward adenosine receptors .
  • Structure-Activity Relationships (SAR) :
    • Position 4 : Piperazine substituents enhance solubility and receptor affinity. Bulky groups (e.g., 3,4-dichlorophenyl) improve kinase inhibition .
    • Position 6 : Carboxamide-linked aryl groups (e.g., 3,4,5-trimethoxyphenyl) increase steric bulk and hydrogen-bonding capacity, critical for HDAC and tubulin binding .
  • Contradictions : While chlorophenyl groups improve lipophilicity, they may reduce metabolic stability compared to methoxy groups .

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